Structural Uniqueness: 6-Ethyl and 4-Benzylpiperazine Modifications Differentiate from Known Quinoline-Sulfonamide Leads
The target compound differs from the well-characterized 5-HT6 antagonist SB-742457 (3-(benzenesulfonyl)-8-piperazin-1-ylquinoline) [1] and the proteasome inhibitor VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) [2] in three key structural features: (i) the piperazine moiety is attached at the quinoline 4-position rather than the 8-position; (ii) the piperazine ring carries a benzyl substituent instead of a free NH or a different sulfonyl group; and (iii) the quinoline ring bears a 6-ethyl group. No direct head-to-head biological data are available for these comparators.
| Evidence Dimension | Molecular structure |
|---|---|
| Target Compound Data | Quinoline core with 3-benzenesulfonyl, 4-(4-benzylpiperazin-1-yl), and 6-ethyl substituents (C28H29N3O2S, MW 471.6) |
| Comparator Or Baseline | SB-742457 (CAS 607742-69-8): 3-benzenesulfonyl-8-piperazin-1-ylquinoline (C19H19N3O2S, MW 353.4); VR23 (CAS not disclosed in reference): 7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline |
| Quantified Difference | No quantitative biological data available; structural divergence suggests distinct pharmacological profiles |
| Conditions | N/A – data gap |
Why This Matters
Procurement for medicinal chemistry campaigns should be based on the specific substitution pattern, as even minor changes in the quinoline-piperazine-sulfonyl architecture can profoundly alter target engagement and selectivity.
- [1] Amerigo Scientific. SB742457 – 5-HT6 Receptor Antagonist. CAS 607742-69-8. https://www.amerigoscientific.com/sb742457-item-370410.html View Source
- [2] Pundir, S., Vu, H.-Y., Solomon, V. R., McClure, R., & Lee, H. (2015). VR23: A Quinoline-Sulfonyl Hybrid Proteasome Inhibitor That Selectively Kills Cancer via Cyclin E–Mediated Centrosome Amplification. Cancer Research, 75(19), 4162–4174. https://doi.org/10.1158/0008-5472.CAN-14-3018 View Source
